molecular formula C5H5N3O2 B1586916 3-氧代-2,3-二氢哒嗪-4-甲酰胺 CAS No. 2125-92-0

3-氧代-2,3-二氢哒嗪-4-甲酰胺

货号 B1586916
CAS 编号: 2125-92-0
分子量: 139.11 g/mol
InChI 键: ZHCAZQRACAKDHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Oxo-2,3-dihydropyridazine-4-carboxamide, also known as 4-oxo-1,4-dihydropyridazine-3-carboxamide, is a heterocyclic organic compound. It is a structural analog of pyridazine and is widely used in scientific research due to its unique chemical properties. In

科学研究应用

药理学应用

哒嗪和哒嗪酮是含有两个相邻氮原子的杂环化合物,已显示出广泛的药理活性 . 这些活性包括抗菌、抗抑郁、降压、抗癌、抗血小板、抗溃疡、除草、拒食和各种其他预期的生物活性 .

抗炎和止痛应用

3-氧代-2,3-二氢哒嗪-4-甲酰胺衍生物已被证明具有抗炎和镇痛特性 . 例如,Emorfazone,一种 4-氯-5-(2-羟乙基氨基)-3-(2H)-哒嗪酮衍生物,已被转化为新型稠环化合物,从而产生有效的镇痛和抗炎化合物 .

抗癌应用

3-氧代-2,3-二氢哒嗪-4-甲酰胺化合物已被用于治疗或预防疾病,尤其是癌症 . 这些化合物可以单独使用或与其他活性成分联合使用 .

治疗失调的免疫反应

这些化合物也已被用于治疗免疫反应失调的疾病 . 这使得它们在治疗自身免疫性疾病和其他免疫反应失常的疾病中可能有用 .

治疗与异常 AHR 信号传导相关的疾病

3-氧代-2,3-二氢哒嗪-4-甲酰胺化合物已被用于治疗与异常 AHR 信号传导相关的疾病 . 这可能包括 AHR 信号传导被破坏的一系列疾病 .

农用化学品应用

各种哒嗪酮衍生物作为农用化学品而闻名 . 例如,吡啶苯和氟乐灵是含有哒嗪环的除草剂 .

高度官能化化合物的合成

哒嗪和哒嗪酮衍生物作为合成高度官能化化合物的支架 . 这使得它们在有机合成领域非常有价值 .

硫取代衍生物

硫取代的 3-氧代-2,3-二氢哒嗪-4-甲酰胺化合物已被合成 . 这些化合物在各个领域具有潜在的应用,尽管来源中没有详细说明具体的应用 .

作用机制

Target of Action

3-Oxo-2,3-dihydropyridazine-4-carboxamide primarily targets specific enzymes involved in cellular metabolic processes. These enzymes play crucial roles in regulating various biochemical pathways, including those related to cell growth and proliferation. By interacting with these enzymes, 3-Oxo-2,3-dihydropyridazine-4-carboxamide can modulate their activity, leading to significant changes in cellular functions .

Mode of Action

The mode of action of 3-Oxo-2,3-dihydropyridazine-4-carboxamide involves binding to the active sites of its target enzymes. This binding inhibits the normal function of these enzymes, preventing them from catalyzing their respective biochemical reactions. As a result, the metabolic processes that depend on these enzymes are disrupted, leading to altered cellular activities. The specific interaction between 3-Oxo-2,3-dihydropyridazine-4-carboxamide and its targets is crucial for its therapeutic effects .

Biochemical Pathways

3-Oxo-2,3-dihydropyridazine-4-carboxamide affects several biochemical pathways, particularly those involved in nucleotide synthesis and energy metabolism. By inhibiting key enzymes in these pathways, the compound can reduce the availability of essential nucleotides and energy molecules, which are necessary for cell division and growth. This disruption can lead to decreased proliferation of rapidly dividing cells, making 3-Oxo-2,3-dihydropyridazine-4-carboxamide a potential candidate for cancer treatment .

Pharmacokinetics

The pharmacokinetics of 3-Oxo-2,3-dihydropyridazine-4-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream after administration and is distributed to various tissues, including the target sites. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of 3-Oxo-2,3-dihydropyridazine-4-carboxamide is influenced by its ADME properties, which determine its therapeutic efficacy .

Result of Action

The molecular and cellular effects of 3-Oxo-2,3-dihydropyridazine-4-carboxamide’s action include inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor growth. By targeting specific enzymes and disrupting key metabolic pathways, the compound can effectively reduce the viability of cancer cells. These effects make 3-Oxo-2,3-dihydropyridazine-4-carboxamide a promising agent for cancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Oxo-2,3-dihydropyridazine-4-carboxamide. For instance, the compound’s stability may be affected by extreme pH levels, which can lead to its degradation. Additionally, interactions with other drugs or biomolecules can alter its binding affinity to target enzymes, impacting its therapeutic effectiveness. Understanding these environmental influences is crucial for optimizing the use of 3-Oxo-2,3-dihydropyridazine-4-carboxamide in clinical settings .

: Source : Source : Source : Source : Source : Source

生化分析

Biochemical Properties

3-Oxo-2,3-dihydropyridazine-4-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with xanthine oxidase, where derivatives of 3-Oxo-2,3-dihydropyridazine-4-carboxamide have been shown to act as inhibitors . This interaction is significant as xanthine oxidase is involved in the oxidative metabolism of purines, and its inhibition can have therapeutic implications.

Cellular Effects

3-Oxo-2,3-dihydropyridazine-4-carboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an antagonist to the aryl hydrocarbon receptor (AHR), which plays a role in the regulation of various cellular processes, including cell proliferation and immune responses . By inhibiting AHR, 3-Oxo-2,3-dihydropyridazine-4-carboxamide can modulate gene expression and impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of 3-Oxo-2,3-dihydropyridazine-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an AHR antagonist, it binds to the receptor and inhibits its activity, leading to changes in the expression of AHR-regulated genes . Additionally, its role as a xanthine oxidase inhibitor involves binding to the enzyme’s active site, preventing the oxidation of purines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Oxo-2,3-dihydropyridazine-4-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as refrigeration . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of target enzymes and receptors.

Dosage Effects in Animal Models

The effects of 3-Oxo-2,3-dihydropyridazine-4-carboxamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits target enzymes and receptors without causing significant toxicity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

3-Oxo-2,3-dihydropyridazine-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its inhibition of xanthine oxidase affects the oxidative metabolism of purines . Additionally, its interaction with AHR influences metabolic pathways regulated by this receptor .

Transport and Distribution

The transport and distribution of 3-Oxo-2,3-dihydropyridazine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation. Studies have shown that the compound can be effectively transported to target tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 3-Oxo-2,3-dihydropyridazine-4-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name

6-oxo-1H-pyridazine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-8-5(3)10/h1-2H,(H2,6,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCAZQRACAKDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175502
Record name 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2125-92-0
Record name 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-2,3-dihydropyridazine-4-carboxamide
Reactant of Route 2
3-Oxo-2,3-dihydropyridazine-4-carboxamide
Reactant of Route 3
3-Oxo-2,3-dihydropyridazine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
3-Oxo-2,3-dihydropyridazine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3-Oxo-2,3-dihydropyridazine-4-carboxamide
Reactant of Route 6
3-Oxo-2,3-dihydropyridazine-4-carboxamide

Q & A

Q1: How do these compounds interact with MET kinase and what are the downstream effects of this interaction?

A: While the provided research articles don't delve into the specific binding interactions between these compounds and MET kinase, they highlight that these molecules act as MET kinase inhibitors. [, ] MET kinase, often overactive in various cancers, plays a crucial role in tumor cell growth, survival, and metastasis. By inhibiting MET kinase activity, these compounds aim to disrupt these oncogenic signaling pathways, ultimately leading to tumor growth inhibition. [] Further research is needed to elucidate the precise binding mechanisms and downstream signaling consequences of this interaction.

Q2: What is the impact of structural modifications on the activity and selectivity of 3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives as MET kinase inhibitors?

A: The research highlights the significance of chirality in influencing the pharmacological profile of these compounds. In the case of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, the R-enantiomer demonstrated a more favorable toxicity profile in preclinical studies compared to the S-enantiomer. [] This difference emphasizes the importance of stereoselectivity in drug development, where even subtle structural changes can significantly impact the drug's efficacy and safety.

Q3: What preclinical data is available on the pharmacokinetics and pharmacodynamics of these compounds?

A: The research provides detailed preclinical pharmacokinetic profiles for several 3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives. For instance, N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A) exhibited low plasma clearance in mice and dogs, moderate clearance in rats and monkeys, and favorable oral bioavailability across species. [] Pharmacokinetic-pharmacodynamic modeling in mice bearing MET-amplified tumors allowed for the projection of human dose estimates for tumor growth inhibition. [] These findings highlight the importance of comprehensive preclinical pharmacokinetic and pharmacodynamic studies in guiding the development and optimization of novel drug candidates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。